5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a pyrimidine ring and a phenyl group in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents under reflux conditions. The reaction conditions often include the use of solvents like butanol and bases such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and apoptosis inducer.
Medicine: Explored for its anticancer properties due to its ability to inhibit multiple kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. It acts as a multi-targeted kinase inhibitor, binding to the active sites of enzymes like EGFR, Her2, VEGFR2, and CDK2 . This binding inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and kinase inhibitory activities.
Pyrazolo[3,4-d]pyrimidines: Exhibit significant inhibitory activity against CDK2.
Uniqueness
5-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific combination of a pyrimidine ring, a phenyl group, and a pyrrolo[3,4-c]pyrrole core. This structure imparts distinct pharmacological properties, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C17H16N4O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(2-methylsulfanylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C17H16N4O2S/c1-24-17-18-8-7-14(19-17)20-9-12-13(10-20)16(23)21(15(12)22)11-5-3-2-4-6-11/h2-8,12-13H,9-10H2,1H3 |
InChI Key |
PXLKMAPLJSBVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CC3C(C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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